An In-depth Technical Guide to 1,3,5-Triacetylbenzene: Chemical Properties and Structure
An In-depth Technical Guide to 1,3,5-Triacetylbenzene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Triacetylbenzene is a symmetrically substituted aromatic ketone that serves as a versatile building block in organic synthesis. Its unique structure, featuring a central benzene (B151609) ring with three acetyl groups, imparts specific chemical properties that make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals and materials for supramolecular chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1,3,5-triacetylbenzene. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its application in research and development.
Chemical Structure and Properties
1,3,5-Triacetylbenzene, with the IUPAC name 1,1',1''-(benzene-1,3,5-triyl)tris(ethan-1-one), is a crystalline solid.[1][2] The molecule possesses a C3 rotational symmetry, which influences its physical and spectroscopic properties.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Melting Point | 162-163 °C | [3] |
| Boiling Point | >300 °C (decomposes) | |
| Solubility | Insoluble in water; soluble in hot ethanol (B145695). | [2][3] |
Spectroscopic Data
The spectroscopic data for 1,3,5-triacetylbenzene are consistent with its symmetrical structure.
1.2.1. ¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 3H | Aromatic protons (H-2, H-4, H-6) |
| ~2.7 | s | 9H | Methyl protons (-CH₃) |
1.2.2. ¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~197 | Carbonyl carbon (C=O) |
| ~138 | Aromatic carbon (C-1, C-3, C-5) |
| ~133 | Aromatic carbon (C-2, C-4, C-6) |
| ~27 | Methyl carbon (-CH₃) |
1.2.3. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~1700 | C=O stretching (strong) |
| ~1600, ~1475, ~1425 | Aromatic C=C stretching |
| ~1360 | -CH₃ bending |
| ~800-900 | Aromatic C-H bending (out-of-plane) |
1.2.4. Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 204 | M⁺ (molecular ion) | [C₁₂H₁₂O₃]⁺ |
| 189 | High | [M - CH₃]⁺ |
| 161 | Moderate | [M - CH₃ - CO]⁺ |
| 43 | High | [CH₃CO]⁺ |
Crystal Structure
X-ray diffraction studies have confirmed the crystal structure of 1,3,5-triacetylbenzene. The compound crystallizes in the monoclinic space group P2₁/c.[4] The unit cell dimensions are a = 8.386 Å, b = 16.333 Å, and c = 7.644 Å, with β = 93.69°.[4] The benzene ring is essentially planar, with the acetyl groups slightly twisted out of the plane of the ring.
Synthesis and Reactivity
Synthesis of 1,3,5-Triacetylbenzene
A common and reliable method for the synthesis of 1,3,5-triacetylbenzene is the cyclotrimerization of acetylacetaldehyde, which is generated in situ from the condensation of acetone (B3395972) and ethyl formate (B1220265).[3]
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Sodium (6.9 g, 0.3 mol)
-
Dry xylene (40 mL)
-
Absolute ethanol (13.8 g, 0.3 mol)
-
Anhydrous ether (1.1 L)
-
Acetone (17.4 g, 0.3 mol)
-
Ethyl formate (22.2 g, 0.3 mol)
-
Acetic acid
-
Norit (activated carbon)
Procedure:
-
Preparation of Sodium Ethoxide: In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, powdered sodium is prepared by melting it in xylene and shaking vigorously. The xylene is decanted, and the powdered sodium is washed with anhydrous ether. Anhydrous ether (1 L) is added, and absolute ethanol is added dropwise with stirring to form sodium ethoxide. The mixture is refluxed for 6 hours.
-
Condensation: The reaction mixture is diluted with anhydrous ether (1.5 L). A mixture of acetone and ethyl formate is added dropwise over 2 hours. Stirring is continued for an additional 2 hours.
-
Cyclotrimerization and Isolation: The reaction mixture is extracted with water. The aqueous solution is acidified with acetic acid. The acidified solution is warmed to 50 °C for 2 hours and then allowed to stand at room temperature for 48 hours to allow the product to crystallize. The crude yellow product is collected by filtration.
-
Purification: The crude product is recrystallized from hot ethanol with the addition of Norit to yield shiny white crystals of 1,3,5-triacetylbenzene.
Chemical Reactivity
The three acetyl groups of 1,3,5-triacetylbenzene are the primary sites of chemical reactivity. They can undergo a variety of reactions typical of ketones, such as reduction, oxidation, and condensation reactions. The symmetrical nature of the molecule allows for the simultaneous or sequential modification of these functional groups, making it a versatile scaffold for the synthesis of more complex molecules.
Applications in Drug Development and Medicinal Chemistry
While 1,3,5-triacetylbenzene itself is not known to have direct therapeutic applications, its utility as a synthetic intermediate makes it a molecule of interest for drug development professionals.
Precursor to Phloroglucinol (B13840) and its Derivatives
1,3,5-Triacetylbenzene can be converted to phloroglucinol (1,3,5-trihydroxybenzene), a compound with various pharmaceutical applications.[5][6] Phloroglucinol and its derivatives are used in the synthesis of antispasmodic drugs and as intermediates in the production of other active pharmaceutical ingredients.[6]
A Scaffold for Bioactive Molecules
The 1,3,5-trisubstituted benzene core of 1,3,5-triacetylbenzene is a common structural motif in a variety of bioactive molecules. Its rigid and symmetric nature provides a platform for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.
A notable example is the structural similarity to the core of combretastatin (B1194345) A-4, a natural product with potent anticancer activity that targets tubulin polymerization.[7][8][9] The 1,3,5-substitution pattern allows for the synthesis of analogs with restricted geometries, which can enhance binding affinity and selectivity for their biological targets.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of 1,3,5-triacetylbenzene.[10]
Column: C18 stationary phase Mobile Phase: A gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[10] Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (typically around 254 nm).
This method can be adapted for purity assessment, reaction monitoring, and quantification.
Safety and Handling
1,3,5-Triacetylbenzene is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
Conclusion
1,3,5-Triacetylbenzene is a valuable and versatile chemical compound with a well-defined structure and predictable reactivity. Its utility as a synthetic precursor for a range of molecules, including those with pharmaceutical relevance, makes it an important tool for researchers in organic synthesis and drug development. The data and protocols presented in this guide are intended to support the effective and safe use of 1,3,5-triacetylbenzene in a variety of scientific applications.
References
- 1. 1,3,5,Triacetylbenzene | C12H12O3 | CID 69904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triacetylbenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 1,3,5-TRIACETYLBENZENE(779-90-8) IR Spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1,3,5,Triacetylbenzene | SIELC Technologies [sielc.com]
